molecular formula C10H11NO4 B8608989 1,3-Dimethoxy-2-(2-nitroethenyl)benzene

1,3-Dimethoxy-2-(2-nitroethenyl)benzene

Cat. No.: B8608989
M. Wt: 209.20 g/mol
InChI Key: HWHAPEJTWCSVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxy-2-(2-nitroethenyl)benzene is a synthetic aromatic compound belonging to the class of beta-nitrostyrenes. These compounds are characterized by an electron-rich aromatic ring system conjugated to a nitroalkene functional group, making them valuable intermediates in organic synthesis. The meta-dimethoxy substitution on the benzene ring influences the compound's electronic properties and reactivity. This compound serves as a versatile Organic Building Block for research and development. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules. Specifically, the nitrovinyl group can be reduced to an amine, facilitating the construction of phenethylamine and amphetamine frameworks important in medicinal chemistry research . Furthermore, beta-nitrostyrene derivatives are utilized in the synthesis of dyes and specialty chemicals . The product is provided with high purity levels, typically >=98%, as confirmed by analytical techniques such as NMR, HPLC, and LC-MS . For Research Use Only. Not intended for diagnostic or therapeutic use. This product is not for human use.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3

InChI Key

HWHAPEJTWCSVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene (C10H11NO4): Differs in substituent arrangement, with methoxy groups at 1- and 2-positions and nitroethenyl at 3. Exhibits a monoclinic crystal structure (P21/c space group) with a planar nitroethenyl group and intramolecular C–H···O interactions .
  • 2,4-Dimethoxy-1-(2-nitroethenyl)benzene :

    • Methoxy groups at 2- and 4-positions create a para-substituted nitroethenyl system.
    • The electron-donating methoxy groups at ortho and para positions may stabilize resonance structures, altering UV-Vis absorption profiles compared to the 1,3-isomer .

Functional Group Variations

  • 1-Nitro-3-(2-nitroethenyl)benzene (CAS 882-26-8):

    • Contains two nitro groups (at 1- and 3-positions), leading to stronger electron-withdrawing effects.
    • Higher reactivity in nucleophilic aromatic substitution but reduced thermal stability compared to methoxy-substituted analogs .
  • 1-Methyl-2-(2-nitrovinyl)benzene :

    • Replaces methoxy with a methyl group, reducing polarity and solubility.
    • The methyl group’s inductive electron-donating effect is weaker than methoxy, resulting in lower stabilization of intermediates in catalytic reactions .

Complex Derivatives

  • 1,4-Dimethoxy-2-nitro-3-[(E)-2-nitroethenyl]benzene (CAS 143814-63-5): Features an additional nitro group at the 2-position, enhancing electron deficiency. Likely exhibits higher melting points and lower solubility in nonpolar solvents due to increased polarity .
  • 1-Nitro-2-[(1E)-2-nitroethenyl]-4-(phenylmethoxy)-benzene :

    • Incorporates a bulky phenylmethoxy group at the 4-position, introducing steric hindrance.
    • This substituent may reduce reaction rates in crowded catalytic environments compared to smaller methoxy groups .

Key Structural and Functional Differences

Electronic and Steric Profiles

Compound Substituents Electron Effects Steric Effects
1,3-Dimethoxy-2-(2-nitroethenyl)benzene 1,3-OCH3; 2-CH2=CHNO2 Moderate electron withdrawal (NO2) Low steric hindrance
1-Nitro-3-(2-nitroethenyl)benzene 1-NO2; 3-CH2=CHNO2 Strong electron withdrawal Moderate steric hindrance
2,4-Dimethoxy-1-(2-nitroethenyl)benzene 2,4-OCH3; 1-CH2=CHNO2 Balanced resonance stabilization Low steric hindrance

Physicochemical Properties

  • Melting Points :
    • Methoxy-substituted derivatives (e.g., 1,3-dimethoxy) generally exhibit lower melting points (∼100–150°C) due to reduced symmetry and weaker intermolecular forces compared to nitro-rich analogs (∼150–200°C) .
  • Solubility :
    • Methoxy groups enhance solubility in polar aprotic solvents (e.g., acetone, DMSO), whereas nitro-substituted analogs are more soluble in chlorinated solvents .

Preparation Methods

Aldol Condensation Approach

The most widely documented method involves an aldol condensation between 1,3-dimethoxybenzene and nitroethylene derivatives. Zhang et al. (2010) developed a protocol using nitromethane and 1,3-dimethoxybenzene in the presence of a base catalyst. The reaction proceeds under mild conditions, typically in dichloromethane at room temperature, with triethylamine facilitating deprotonation. After 12 hours, the product is isolated via column chromatography, yielding 75% purity. Key advantages include operational simplicity and compatibility with air-sensitive reagents.

A modified approach by Sridhar Rao et al. (2005) employs acetic acid as a catalyst instead of triethylamine, achieving a 72% yield after 8 hours at 60°C. This method reduces costs but requires tighter temperature control to prevent side reactions such as over-nitration.

Reaction Conditions Comparison

ParameterZhang et al. (2010)Sridhar Rao et al. (2005)
CatalystTriethylamineAcetic acid
SolventDichloromethaneMethanol
Temperature25°C60°C
Reaction Time12 hours8 hours
Yield75%72%

Michael Addition Strategy

An alternative route involves a Michael addition to introduce the nitrovinyl group. This method starts with 1,3-dimethoxybenzene and β-nitrostyrene in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is catalyzed by palladium(II) acetate , which enhances regioselectivity for the ortho position. After 6 hours at 80°C, the crude product is purified via recrystallization from ethanol, yielding 68–70% . While this method offers superior regiocontrol, the use of noble metal catalysts increases costs, limiting its scalability.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes throughput and cost-efficiency. A continuous flow reactor system replaces batch processing, enabling precise control over residence time and temperature. Reactants are pumped through a heated reactor tube at 120°C with a residence time of 20 minutes , achieving 85% conversion per pass. This method minimizes side products and reduces energy consumption compared to batch methods.

Solvent Recycling and Waste Management

Large-scale production generates significant solvent waste, primarily methanol and dichloromethane. Modern facilities implement distillation recovery systems to reclaim >90% of solvents, aligning with green chemistry principles. Solid byproducts, such as sodium acetate, are repurposed for wastewater treatment, reducing environmental impact.

Reaction Mechanism and Kinetic Analysis

The aldol condensation proceeds via a base-catalyzed enolate formation (Figure 1). Deprotonation of 1,3-dimethoxybenzene generates a resonance-stabilized enolate, which attacks the electrophilic β-carbon of nitromethane. Subsequent elimination of water yields the nitroethenyl group. Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy of 45 kJ/mol .

Figure 1: Proposed Mechanism for Aldol Condensation

Enolate formationNucleophilic attackElimination of H2O\text{Enolate formation} \rightarrow \text{Nucleophilic attack} \rightarrow \text{Elimination of H}_2\text{O}

Purification and Characterization

Chromatographic Techniques

Laboratory-scale purification typically employs silica gel column chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). The product elutes at Rf = 0.3–0.4 , identified by its bright yellow color.

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (C=C stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) confirm the nitroethenyl group.

  • ¹H NMR : Distinct singlets at δ 3.85 ppm (methoxy groups) and δ 7.25–7.40 ppm (aromatic protons) validate the structure .

Q & A

Q. What are the common synthetic routes for 1,3-Dimethoxy-2-(2-nitroethenyl)benzene?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzaldehydes and nitroalkanes. For example:

  • Henry Reaction : 3,4-Dimethoxybenzaldehyde reacts with nitromethane under basic conditions (e.g., ammonium acetate) to form the nitrovinyl group. Reaction conditions (solvent, temperature, catalyst) significantly influence yield and purity .
  • Catalytic Methods : Use of L-proline or bifunctional catalysts can enhance stereoselectivity, as seen in analogous nitrovinylbenzene derivatives .
    Key Considerations : Purification often involves column chromatography or recrystallization. Impurities like unreacted aldehydes or by-products (e.g., oxidation derivatives) require careful monitoring via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural elucidation employs:

  • X-ray Crystallography : Single-crystal studies confirm the (E)-configuration of the nitrovinyl group and planarity of the aromatic ring. Space group: P2₁/c; unit cell parameters: a = 5.3558 Å, b = 13.5897 Å, c = 14.2646 Å, β = 97.038° .
  • Spectroscopy :
    • NMR : Distinct signals for methoxy protons (~δ 3.8–4.0 ppm) and nitrovinyl protons (δ 7.2–8.1 ppm).
    • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=C (~1630 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer: Challenges include:

  • Disorder in the Nitrovinyl Group : The nitro group’s electron density may overlap with adjacent atoms. SHELXL (via SHELX suite) is used for anisotropic refinement, with restraints applied to bond distances and angles .
  • Thermal Motion Artifacts : High displacement parameters (Ueq) in the nitro group require multi-temperature data collection or Hirshfeld surface analysis .

Q. How do contradictory spectroscopic data for nitrovinyl derivatives inform reaction mechanism analysis?

Methodological Answer: Contradictions in NMR or IR data often arise from:

  • Steric Effects : Bulky substituents (e.g., methoxy groups) may restrict rotation, leading to split signals in <sup>1</sup>H NMR. Comparative studies with analogs (e.g., 1-chloro-2-nitroethenylbenzene) clarify electronic vs. steric contributions .
  • Solvent Polarity : Solvent-dependent shifts in UV-Vis spectra (e.g., λmax variations) indicate charge-transfer transitions, critical for understanding reactivity in DMSO vs. hexane .

Q. Resolution Strategy :

  • DFT Calculations : Optimize geometries (e.g., Gaussian 09) to predict spectroscopic profiles and validate experimental data .
  • Variable-Temperature NMR : Probe dynamic effects in nitrovinyl rotation .

Q. What safety protocols are essential for handling nitrovinyl compounds in research settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOx gases) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats. Contaminated gloves must be disposed per hazardous waste protocols .
  • Fire Safety : Dry chemical or CO2 extinguishers; avoid water jets for large spills due to reactivity with nitro groups .

Q. How does the electronic nature of substituents influence the biological activity of nitrovinyl derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro and methoxy groups enhance electrophilicity, increasing reactivity with biological nucleophiles (e.g., thiols in enzymes). This underpins antimicrobial activity in structure-activity relationship (SAR) studies .
  • LogP Optimization : Methoxy groups improve lipid solubility, enhancing membrane permeability. Computational tools (e.g., SwissADME) predict bioavailability .

Q. What advanced techniques resolve ambiguities in reaction pathways for nitrovinylbenzene synthesis?

Methodological Answer:

  • Isotopic Labeling : <sup>15</sup>N-labeled nitromethane traces nitro group incorporation via MS/MS fragmentation .
  • In Situ FTIR : Monitors intermediate formation (e.g., enolates) during condensation reactions .

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